molecular formula C18H16FN5O2 B2381660 6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one CAS No. 2380175-99-3

6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one

Cat. No.: B2381660
CAS No.: 2380175-99-3
M. Wt: 353.357
InChI Key: GAXQEXKZYHPZIY-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of fluorine and azetidine moieties further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c1-22-11-20-16(8-18(22)26)23-9-14(10-23)24-17(25)6-5-15(21-24)12-3-2-4-13(19)7-12/h2-8,11,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXQEXKZYHPZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative.

    Azetidine Ring Formation: The azetidine ring can be constructed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Final Coupling: The final step involves coupling the azetidine and pyridazinone intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Chemical Biology: The compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the azetidine and pyridazinone moieties contribute to its overall biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one
  • 6-(3-Bromophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one
  • 6-(3-Methylphenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one

Uniqueness

The presence of the fluorine atom in 6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may exhibit different pharmacokinetic and pharmacodynamic profiles.

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